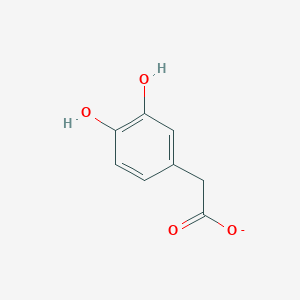

(3,4-Dihydroxyphenyl)acetate

描述

Structure

3D Structure

属性

分子式 |

C8H7O4- |

|---|---|

分子量 |

167.14 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |

InChI 键 |

CFFZDZCDUFSOFZ-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1CC(=O)[O-])O)O |

规范 SMILES |

C1=CC(=C(C=C1CC(=O)[O-])O)O |

产品来源 |

United States |

Enzymatic Pathways and Catabolism of 3,4 Dihydroxyphenyl Acetate

The Homoprotocatechuate Pathway and Related Microbial Degradation

The homoprotocatechuate pathway is a central route for the catabolism of aromatic compounds in various bacteria. nih.gov This pathway is responsible for the breakdown of (3,4-Dihydroxyphenyl)acetate, also known as homoprotocatechuate (HPC), into intermediates that can enter the Krebs cycle. nih.gov

The degradation of this compound has been extensively studied in several prokaryotic organisms, revealing both common and unique enzymatic strategies.

Escherichia coli : Certain strains of E. coli can utilize 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) as growth substrates, converting them to this compound. nih.govnih.gov This central intermediate then undergoes ring fission and is further metabolized to pyruvate (B1213749) and succinate. nih.govnih.gov The enzymes necessary for this pathway are inducible, meaning they are synthesized only in the presence of their substrates. nih.gov The degradation of 4-hydroxyphenylacetate in E. coli W involves enzymes encoded by the hpaBC operon for hydroxylation and the hpaGEDFHI operon for the subsequent meta-cleavage pathway. nih.gov

Pseudomonas putida : In Pseudomonas putida, this compound is a key intermediate in the degradation of the biogenic amines tyramine (B21549) and dopamine (B1211576). nih.gov The degradation of 4-hydroxyphenylacetate proceeds via the homoprotocatechuate pathway, where this compound induces the synthesis of the 2,3-oxygenase and subsequent enzymes in the meta-cleavage pathway. nih.gov The degradation of tyramine and dopamine is managed by a complex set of 21 proteins organized into the Tyn and Hpa pathways, with this compound acting as the central metabolic funnel. nih.gov

Arthrobacter species : Arthrobacter species are also known to degrade this compound. For instance, Arthrobacter synephrinum metabolizes synephrine (B1677852) to this compound, which is then oxidized. nih.gov Studies have shown that a unique type of 3,4-dihydroxyphenylacetate 2,3-dioxygenase is found across various Arthrobacter soil bacteria, suggesting a specialized and taxonomically confined enzymatic system in this genus. nih.gov

The catabolism of this compound through the homoprotocatechuate pathway involves a series of well-defined intermediates and ultimately produces central metabolites.

The initial ring-cleavage product of this compound is 2-hydroxy-5-carboxymethylmuconate semialdehyde . nih.govwikipedia.org This compound is then further metabolized through a series of enzymatic reactions. The pathway ultimately yields pyruvate and succinate , which are key intermediates of the Krebs cycle, allowing the organism to derive energy and carbon from the aromatic starting material. nih.govnih.gov

| Intermediate/End Product | Description |

| This compound | The central aromatic substrate for the pathway. |

| 2-Hydroxy-5-carboxymethylmuconate semialdehyde | The product of the initial ring-cleavage reaction catalyzed by 3,4-dihydroxyphenylacetate 2,3-dioxygenase. nih.govwikipedia.org |

| Pyruvate | One of the final end products that can enter central metabolism. nih.govnih.gov |

| Succinate | Another final end product that feeds into the Krebs cycle. nih.govnih.gov |

Central Enzymatic Converters: 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase (HPCD)

At the heart of the homoprotocatechuate pathway lies the enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase (HPCD), which catalyzes the critical ring-opening step.

3,4-Dihydroxyphenylacetate 2,3-dioxygenase is classified as an extradiol dioxygenase . This means it cleaves the aromatic ring at a bond adjacent to the two hydroxyl groups. asm.org Its official designation by the Enzyme Commission is EC 1.13.11.15 . wikipedia.orgnih.gov The systematic name for this enzyme class is 3,4-dihydroxyphenylacetate:oxygen 2,3-oxidoreductase (decyclizing). wikipedia.org It is also commonly referred to as homoprotocatechuate 2,3-dioxygenase. wikipedia.orgnih.gov

The catalytic mechanism of HPCD involves the binding of the this compound substrate and molecular oxygen to the enzyme's active site. The enzyme then facilitates the incorporation of both atoms of oxygen into the substrate, leading to the cleavage of the aromatic ring. anl.gov The reaction is proposed to proceed through the activation of dioxygen by the ferrous iron cofactor, leading to a nucleophilic attack on the catecholic ring. anl.gov

The enzyme exhibits a degree of substrate specificity. While its primary substrate is this compound, some studies have shown that it can also catalyze the oxidation of other related compounds, such as 3,4-dihydroxymandelate (B1258352) and 3,4-dihydroxyphenylpropionate, although at significantly lower rates. nih.gov The presence of an ortho-diol group on the aromatic ring is essential for the cleavage reaction. oup.com

HPCD is a non-heme iron-dependent enzyme. wikipedia.org The iron cofactor is typically in the ferrous (Fe(II)) state and is essential for the enzyme's catalytic activity. oup.com The Fe(II) ion is located in the active site and is coordinated by amino acid residues, specifically two histidines and one glutamate (B1630785). anl.gov This iron center is where the substrate and dioxygen bind. anl.gov

Interestingly, while most extradiol dioxygenases utilize Fe(II), some variations exist. For example, the HPCD from Arthrobacter globiformis shows a preference for manganese (Mn(II)) over iron. asm.org In contrast, the enzyme from Brevibacterium fuscum is Fe(II)-dependent. asm.org The enzyme from Pseudomonas aeruginosa also utilizes Fe(II) as its metal cofactor. researchgate.net The activation of the enzyme can be sensitive to the presence of reducing agents, which help maintain the iron in its active ferrous state. oup.com

| Enzyme Property | Description |

| EC Number | 1.13.11.15 wikipedia.orgnih.gov |

| Enzyme Class | Extradiol Dioxygenase asm.org |

| Primary Substrate | This compound wikipedia.org |

| Product | 2-Hydroxy-5-carboxymethylmuconate semialdehyde wikipedia.org |

| Cofactor | Primarily Iron (Fe(II)) wikipedia.orgoup.com, with some instances of Manganese (Mn(II)) dependence asm.org |

Structural Biology and Conformational Dynamics of HPCD

The enzymatic catabolism of this compound is primarily carried out by homoprotocatechuate 2,3-dioxygenase (HPCD). This enzyme is a member of the extradiol dioxygenase family, which catalyzes the cleavage of the aromatic ring by incorporating both atoms of molecular oxygen. anl.govresearchgate.net The reaction catalyzed by HPCD converts this compound into 5-carboxymethyl-2-hydroxymuconic semialdehyde. researchgate.netasm.org These enzymes are typically homotetrameric, meaning they are composed of four identical subunits. asm.orgrcsb.org

Active Site Characterization and Ligand Binding

The active site of HPCD contains a ferrous iron (Fe(II)) atom, which is essential for catalysis. anl.govnih.gov This iron ion is coordinated in an octahedral geometry by specific amino acid residues from the C-terminal domain and water molecules. anl.gov The protein ligands typically include two histidine residues and one glutamate residue. anl.govnih.gov In the enzyme from Brevibacterium fuscum, these are identified as His155, His214, and Glu267. anl.govrcsb.org

When the substrate, this compound, binds to the active site, it chelates the iron atom by displacing two of the bound water molecules. nih.gov This binding is asymmetric and occurs at a position opposite the two coordinating histidine ligands. asm.org The interaction is further stabilized by second-sphere active site residues, such as a conserved histidine (His200 in B. fuscum), which plays a critical role as an acid-base catalyst during the reaction. nih.govhelsinki.fiacs.org This residue is believed to facilitate proton transfer steps that are necessary for the Criegee rearrangement of an alkylperoxo intermediate, a key step in the ring cleavage mechanism. nih.govacs.org The binding of the substrate also induces conformational changes, including the closure of the C-terminal lid, which prepares the active site for binding molecular oxygen. asm.org

Analysis of PDB Structures (e.g., 1F1R, 1F1U, 1Q0C)

The Protein Data Bank (PDB) contains several solved crystal structures of homoprotocatechuate 2,3-dioxygenase, which provide detailed insights into its architecture and function. The structures 1F1R, 1F1U, and 1Q0C represent the enzyme from different bacterial sources or in different complex forms.

| PDB ID | Enzyme Source | Resolution (Å) | Method | Description |

| 1F1R | Arthrobacter globiformis | 1.80 | X-RAY DIFFRACTION | Native, non-cryo structure of the Mn²⁺-dependent enzyme. |

| 1F1U | Arthrobacter globiformis | 1.50 | X-RAY DIFFRACTION | Native, low-temperature structure of the Mn²⁺-dependent enzyme. rcsb.org |

| 1Q0C | Brevibacterium fuscum | 2.10 | X-RAY DIFFRACTION | Fe²⁺-dependent enzyme in complex with the substrate, this compound. |

Other Associated Enzymes in this compound Metabolism

In mammals, this compound (DOPAC) is a major catabolite of the neurotransmitter dopamine. Its formation is a two-step process involving two key enzymes: monoamine oxidases and aldehyde dehydrogenases.

Aldehyde Dehydrogenases (e.g., ALDH2)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. In the context of dopamine metabolism, mitochondrial ALDH2 plays a crucial role. cpn.or.kr After dopamine is initially oxidized by monoamine oxidase, it forms the reactive intermediate 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). cpn.or.krnih.govnih.gov ALDH2 then rapidly catalyzes the oxidation of DOPAL to the much less toxic this compound. cpn.or.krnih.gov This detoxification step is vital, as the accumulation of DOPAL is associated with neurotoxicity. nih.govwikipedia.org The efficiency of ALDH2 is therefore a key factor in preventing cellular damage in dopaminergic neurons. nih.govnih.gov

Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including dopamine. youtube.comsigmaaldrich.com This is the initial and rate-limiting step in the pathway that produces this compound. sigmaaldrich.com There are two main isoforms, MAO-A and MAO-B. While both can metabolize dopamine, studies suggest that MAO-A is the primary isoform responsible for dopamine degradation in the brain, leading to the formation of DOPAC. youtube.comnih.govnih.gov The inhibition of MAO-A leads to a significant reduction in DOPAC levels in various brain regions. nih.gov MAO-B is also involved in dopamine metabolism, and its inhibition is a therapeutic strategy in Parkinson's disease, but its primary role may be more complex, potentially involving the synthesis of other molecules like GABA. nih.gov The action of MAO on dopamine generates the aldehyde intermediate DOPAL, which is then a substrate for ALDH. wikipedia.org

Catechol-O-Methyltransferase (COMT)

This compound (DOPAC) is a major metabolite of the neurotransmitter dopamine. hmdb.capharmgkb.org Its catabolism is significantly influenced by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.org COMT is a crucial enzyme in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine, as well as other compounds possessing a catechol structure. wikipedia.orgyoutube.com

The primary function of COMT is to catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. wikipedia.orgnih.gov This process, known as O-methylation, is a major pathway for inactivating biologically active catechols. nih.gov In the case of this compound, which contains a catechol moiety, COMT action converts it to homovanillic acid (HVA). wikipedia.org

COMT exists in two main isoforms, which are encoded by the same gene but arise from different promoters: wikipedia.orgnih.gov

Soluble COMT (S-COMT): This is the shorter, cytosolic form of the enzyme. It is the predominant form in most peripheral tissues, with the highest concentrations found in the liver and kidneys. nih.govnih.gov S-COMT plays a significant role in the metabolism of both endogenous and xenobiotic (foreign) catechols in these tissues. nih.gov

Membrane-bound COMT (MB-COMT): This longer isoform is anchored to the membrane of the rough endoplasmic reticulum. nih.gov MB-COMT is the predominant form in the central nervous system and is considered more relevant for the inactivation of catecholamine neurotransmitters like dopamine in the brain. nih.govnih.gov

Research using COMT-deficient mice has highlighted the enzyme's role in catechol metabolism. While under normal conditions, the absence of COMT does not significantly alter brain dopamine levels, challenging these mice with levodopa (B1675098) (L-DOPA), a dopamine precursor, leads to a substantial accumulation of this compound. nih.gov This demonstrates the critical role of COMT in clearing catecholic metabolites under conditions of high substrate load. nih.gov

Table 1: Characteristics of Catechol-O-Methyltransferase (COMT)

| Feature | Description | References |

| Enzyme Commission No. | EC 2.1.1.6 | wikipedia.org |

| Function | Catalyzes the O-methylation of catechol compounds. | wikipedia.orgnih.gov |

| Substrate Example | This compound | wikipedia.org |

| Product Example | Homovanillic acid (HVA) | wikipedia.org |

| Co-substrate | S-adenosyl-L-methionine (SAM) | wikipedia.orgnih.gov |

| Isoforms | Soluble (S-COMT) and Membrane-bound (MB-COMT) | wikipedia.orgnih.gov |

| Tissue Distribution | S-COMT: High in liver, kidneys, and other peripheral tissues. MB-COMT: Predominant in the brain. | nih.govnih.gov |

Tyrosine Aminotransferases and Other Upstream Enzymes

The formation of this compound is the result of a multi-step enzymatic pathway that begins with the amino acid L-tyrosine. This pathway is distinct from the primary catabolic route for tyrosine that is initiated by tyrosine aminotransferase.

The synthesis of dopamine, the direct precursor to this compound, involves the following sequential enzymatic reactions:

Tyrosine Hydroxylase: This enzyme catalyzes the first and rate-limiting step in the synthesis of catecholamines. It hydroxylates L-tyrosine to form L-DOPA (levodopa). gssiweb.orgnih.gov

DOPA Decarboxylase: Also known as aromatic L-amino acid decarboxylase, this enzyme removes a carboxyl group from L-DOPA to produce the neurotransmitter dopamine. nih.govmdpi.com

Once dopamine is formed, it can be metabolized into this compound through the action of two additional enzymes: 3. Monoamine Oxidase (MAO): This enzyme, located on the outer membrane of mitochondria, catalyzes the oxidative deamination of dopamine to form an unstable intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPAL). hmdb.cayoutube.com 4. Aldehyde Dehydrogenase (ALDH): This enzyme subsequently oxidizes DOPAL to the more stable carboxylic acid, this compound (DOPAC). hmdb.ca

Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) is also a key enzyme in tyrosine metabolism, but it initiates a separate degradative pathway. mdpi.comwikipedia.org Predominantly active in the liver, TAT catalyzes the transamination of tyrosine to form 4-hydroxyphenylpyruvate. wikipedia.orgyoutube.com This reaction is the first step in a pathway that ultimately breaks down tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the central metabolism for energy production. nih.govnih.gov Therefore, Tyrosine Aminotransferase is not a direct upstream enzyme in the pathway that produces this compound via dopamine.

Table 2: Key Upstream Enzymes in the Formation of this compound

| Enzyme | Substrate | Product | Role in Pathway | References |

| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Initiates dopamine synthesis | gssiweb.orgnih.gov |

| DOPA Decarboxylase | L-DOPA | Dopamine | Forms dopamine from L-DOPA | nih.govmdpi.com |

| Monoamine Oxidase (MAO) | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Begins dopamine catabolism to DOPAC | hmdb.ca |

| Aldehyde Dehydrogenase (ALDH) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | This compound (DOPAC) | Completes DOPAC formation | hmdb.ca |

| Tyrosine Aminotransferase (TAT) | L-Tyrosine | 4-Hydroxyphenylpyruvate | Initiates an alternative tyrosine degradation pathway (not leading to DOPAC) | nih.govwikipedia.orgyoutube.com |

Biosynthesis and Engineered Production of 3,4 Dihydroxyphenyl Acetate

Endogenous Biosynthetic Precursors and Pathways

The natural synthesis of (3,4-Dihydroxyphenyl)acetate in organisms occurs through several key metabolic routes, primarily involving the catabolism of amino acids and neurotransmitters.

Origin from L-Tyrosine Catabolism

The degradation of the amino acid L-tyrosine is a fundamental pathway that can lead to the formation of this compound. This metabolic process begins with the transamination of L-tyrosine to p-hydroxyphenylpyruvate, catalyzed by tyrosine transaminase. Subsequently, p-hydroxyphenylpyruvate is converted to homogentisate (B1232598) (2,5-dihydroxyphenyl-1-acetate) by p-hydroxyphenylpyruvate dioxygenase. nih.gov While this is a major catabolic route, other pathways involving different intermediates and enzymatic steps can also contribute to the formation of phenylacetic acid derivatives, which can be further metabolized to this compound. In some microorganisms, L-tyrosine can be converted to L-DOPA, a direct precursor to dopamine (B1211576) and subsequently DOPAC. nih.gov

Relationship with Dopamine and its Metabolites (e.g., 3,4-Dihydroxyphenylacetaldehyde)

A primary and well-characterized pathway for the endogenous synthesis of this compound is through the metabolism of the neurotransmitter dopamine. wikipedia.orgiarc.fr This process is initiated by the enzyme monoamine oxidase (MAO), which catalyzes the oxidative deamination of dopamine to form the intermediate 3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPAL). wikipedia.orgmdpi.com

DOPAL is a highly reactive and potentially toxic aldehyde. nih.govnih.gov Its detoxification is primarily carried out by the enzyme aldehyde dehydrogenase (ALDH), which rapidly oxidizes DOPAL to the more stable carboxylic acid, this compound. hmdb.ca This two-step enzymatic conversion is a critical route for dopamine turnover in the brain and other tissues. wikipedia.org The formation of DOPAC from dopamine is a key process in maintaining dopamine homeostasis and preventing the accumulation of the toxic intermediate, DOPAL. mdpi.comhmdb.ca Studies have shown that the release of DOPAC is closely linked to dopamine release and metabolism within nerve terminals. nih.govnih.gov

The major enzymatic steps in the conversion of dopamine to this compound are summarized in the table below.

| Precursor | Intermediate | Product | Key Enzymes |

| Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | This compound (DOPAC) | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |

Biotransformation from Related Aromatic Compounds (e.g., 4-Hydroxyphenylacetate)

This compound can also be synthesized through the biotransformation of other related aromatic compounds. A notable example is the conversion of 4-Hydroxyphenylacetate (B1229458) (4-HPA). This reaction is catalyzed by a class of enzymes known as 4-hydroxyphenylacetate 3-hydroxylases (4HPA3H). mdpi.com These are typically two-component flavin-dependent monooxygenases found in various bacteria, such as Pseudomonas and Acinetobacter species. mdpi.comresearchgate.netuniprot.org

The 4HPA3H enzyme system consists of an oxygenase component (HpaB) and a reductase component (HpaC). uniprot.orgmdpi.com The reductase component transfers a reduced flavin cofactor (FMNH2 or FADH2) to the oxygenase component, which then catalyzes the ortho-hydroxylation of 4-HPA at the C3 position, yielding this compound. researchgate.netuniprot.org This biotransformation has been demonstrated in whole-cell cultures of microorganisms like Arthrobacter protophormiae with significant yields. wikipedia.orgebi.ac.uk

Synthetic Biology and Metabolic Engineering for Enhanced Production

The valuable properties of this compound have spurred interest in developing microbial cell factories for its overproduction. Synthetic biology and metabolic engineering provide powerful tools to achieve this by redesigning microbial metabolism.

Development of Engineered Microbial Strains (e.g., Escherichia coli mutants)

Escherichia coli is a commonly used microbial host for producing valuable chemicals due to its well-characterized genetics and rapid growth. researchgate.net Researchers have successfully engineered E. coli strains to produce this compound. researchgate.net One strategy involves creating a dual pathway in E. coli. biorxiv.org This often starts with engineering the primary metabolism to overproduce L-tyrosine, a key precursor. biorxiv.org

To convert L-tyrosine to this compound, genes encoding necessary enzymes are introduced and expressed in the engineered E. coli strain. A crucial enzyme in this synthetic pathway is 4-hydroxyphenylacetate 3-hydroxylase, encoded by the hpaBC genes, which hydroxylates an intermediate to produce the final product. researchgate.netnih.gov For instance, an engineered pathway can convert L-tyrosine to 4-hydroxyphenylacetate, which is then hydroxylated by HpaBC to yield this compound. researchgate.net By combining various metabolic engineering strategies, including gene knockouts to eliminate competing pathways and overexpression of key enzymes, significant titers of this compound have been achieved. researchgate.net

The table below presents examples of engineered E. coli strains and their production of this compound or its immediate precursor.

| Engineered Strain Strategy | Key Genes Modified/Expressed | Product | Titer | Reference |

| L-Tyrosine overproduction and conversion | hpaBC expression in a PTS- gluc+ tyrR- strain | L-DOPA (precursor to DOPAC) | 1.51 g/L | nih.gov |

| Artificial pathway from glucose/glycerol | Overexpression of feaB and native hpaBC | This compound | 1856 ± 67 mg/L | researchgate.net |

Optimization of Precursor Supply and Cofactor Availability (e.g., PEP, NADPH)

A major bottleneck in the microbial production of aromatic compounds like this compound is the limited availability of precursors and essential cofactors. nih.gov The biosynthesis of aromatic amino acids, the initial step in many production pathways, requires significant amounts of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov

Chemoenzymatic and Chemical Synthesis Methodologies for Research Purposes

For laboratory-scale research where microbial fermentation may not be feasible, chemoenzymatic and purely chemical synthesis methods provide valuable routes to obtain this compound. These methods offer control over reaction conditions and can be adapted for the synthesis of derivatives.

Chemoenzymatic synthesis combines the high selectivity of enzymes with the practicality of chemical reactions. One reported method involves the biotransformation of 4-hydroxyphenylacetic acid using whole-cell catalysts. Cultures of Arthrobacter protophormiae have been used to perform an aerobic biotransformation of 4-hydroxyphenylacetic acid, achieving a 52% yield of this compound. wikipedia.org Another enzymatic approach uses tyrosinase in the form of cross-linked enzyme aggregates (CLEAs) to catalyze the hydroxylation of 4-hydroxyphenylacetic acid. In the presence of L-ascorbic acid, which acts as a reductant to prevent the formation of unwanted quinone byproducts, this method can achieve a yield as high as 99.7%. chemicalbook.com

Purely chemical synthesis offers an alternative that avoids the need for biological components. A documented procedure starts with the commercially available compound 3,4-dimethoxyphenylacetic acid. prepchem.com The synthesis involves the demethylation of the two methoxy (B1213986) groups using 57% hydroiodic acid in the presence of red phosphorus. The reaction is heated to drive off the methyl iodide byproduct, and after workup and purification, this compound is obtained with a 64% yield. prepchem.com

Another chemical strategy employs the direct oxidation of a less functionalized precursor. Phenylacetic acid can be oxidized using hydrogen peroxide with an acid-activated clay, such as KSF, as a catalyst. academie-sciences.fr This method provides a mixture of hydroxylated products, from which this compound can be recovered with a yield of 35%. academie-sciences.fr This approach is noted for its use of mild conditions and inexpensive reagents. academie-sciences.fr

| Method Type | Starting Material | Key Reagents/Catalyst | Reported Yield/Recovery | Reference |

|---|---|---|---|---|

| Chemoenzymatic | 4-Hydroxyphenylacetic acid | Whole cells of Arthrobacter protophormiae | 52% | wikipedia.org |

| Chemoenzymatic | 4-Hydroxyphenylacetic acid | Tyrosinase-CLEAs, L-ascorbic acid | 99.7% | chemicalbook.com |

| Chemical | 3,4-Dimethoxyphenylacetic acid | Hydroiodic acid, red phosphorus | 64% | prepchem.com |

| Chemical | Phenylacetic acid | Hydrogen peroxide, KSF acid-activated clay | 35% recovery | academie-sciences.fr |

Biological Roles and Molecular Mechanisms in Experimental Systems

Role as a Metabolite in Diverse Biological Contexts

DOPAC is prominently recognized as a downstream product of the breakdown of complex dietary polyphenols by the gut microbiota. It also serves as an intermediate in the metabolic pathways of certain organisms.

The vast majority of dietary polyphenols, such as quercetin (B1663063) and its glycosylated forms, are not readily absorbed in the upper gastrointestinal tract and thus reach the colon. scientificliterature.org Here, the intestinal microbiota metabolizes these complex molecules into simpler, absorbable phenolic acids. DOPAC is one of the most abundant microbial metabolites of quercetin. scientificliterature.orgnih.gov The transformation involves the enzymatic breakdown of the flavonoid's characteristic C-ring structure by gut bacteria like Enterobacteria. scientificliterature.org

Similarly, procyanidin (B600670) dimers, which are oligomeric flavonoids found in foods like wine and chocolate, are also metabolized by human gut microbiota into smaller phenolic compounds. In vitro fermentation studies using purified procyanidin dimers have identified (3,4-Dihydroxyphenyl)acetate as a major metabolite.

Beyond its origin from dietary sources, this compound functions as a metabolic intermediate in certain biological pathways. For instance, in various strains of Escherichia coli, both 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) are catabolized through a pathway where this compound is a key intermediate substrate for the fission of the benzene (B151609) nucleus. nih.gov

In these bacteria, as well as organisms like Bacillus brevis, the enzyme 3,4-dihydroxyphenylacetate 2,3-dioxygenase acts upon DOPAC. This enzyme catalyzes the cleavage of the aromatic ring, a critical step in the degradation pathway that ultimately yields products like pyruvate (B1213749) and succinate. nih.gov After its formation in the gut and absorption, DOPAC can be detected in various tissues and fluids, including the liver and urine. scientificliterature.org

Cellular and Subcellular Effects in In Vitro and Ex Vivo Models

In controlled laboratory settings, this compound has demonstrated a range of effects at the cellular and subcellular levels, including cytoprotective and anti-inflammatory actions.

Research has highlighted the cytoprotective capabilities of DOPAC against specific cellular toxins. One notable example is its effect against rotenone, a pesticide known to inhibit complex I of the mitochondrial electron transport chain, thereby inducing mitochondrial dysfunction and cell death. scientificliterature.orgmdpi.com

In an exploratory study, DOPAC was shown to protect both intestinal (Caco-2) and pancreatic beta (Min-6) cell lines from rotenone-induced cytotoxicity. scientificliterature.org The protective effect was observed in a concentration-dependent manner, suggesting a mechanism linked to the preservation of mitochondrial function. scientificliterature.orgnih.gov

This compound exhibits anti-inflammatory effects. Studies have shown it can decrease levels of the pro-inflammatory cytokine interleukin (IL)-6 while increasing the anti-inflammatory cytokine IL-10. nih.gov This modulation of inflammatory markers is a key aspect of its biological activity. nih.gov

In studies on type 2 diabetic mice, administration of DOPAC resulted in a significant anti-inflammatory effect, characterized by a reduction in pro-inflammatory markers like lipopolysaccharide (LPS) and IL-6, and an increase in the anti-inflammatory cytokine IL-10. nih.gov While murine peritoneal macrophages are a standard model for studying inflammation, direct studies detailing the specific effects of DOPAC on this cell type are part of a broader area of research into the anti-inflammatory properties of polyphenol metabolites.

This compound demonstrates notable antioxidant activity through multiple mechanisms. It can directly scavenge free radicals, a property that has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.net

Beyond direct radical scavenging, DOPAC influences cellular antioxidant pathways. It has been shown to protect against acetaminophen-induced liver injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous cytoprotective and antioxidant enzymes. mdpi.com In pancreatic β-cells, DOPAC was found to increase the translocation of Nrf2 to the nucleus, thereby protecting the cells from oxidative stress induced by high cholesterol. nih.gov Furthermore, in rat plasma, DOPAC has been shown to suppress the consumption of α-tocopherol (vitamin E) and reduce the formation of conjugated diene hydroperoxides during induced oxidation, further confirming its antioxidant capabilities in a biologically relevant medium. nih.gov

Mechanistic Investigations of Enzyme-Substrate Interactions

This compound (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), and its formation and degradation are intrinsically linked to the activity of several key enzymes. wikipedia.orghmdb.ca The metabolic pathway illustrates a direct modulation of enzyme activity by their respective substrates.

The initial step in this pathway involves the action of monoamine oxidase (MAO) on dopamine. MAO, a mitochondrial enzyme, catalyzes the oxidative deamination of dopamine to produce 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). hmdb.ca This intermediate is highly reactive and requires further detoxification. hmdb.ca

Further metabolism of DOPAC involves the enzyme catechol-O-methyl transferase (COMT), which catalyzes the methylation of DOPAC to produce homovanillic acid (HVA). wikipedia.org

The enzymatic cascade is summarized below:

| Starting Substrate | Enzyme | Product |

| Dopamine | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) |

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Aldehyde Dehydrogenase (ALDH2) | This compound |

| This compound | Catechol-O-methyl transferase (COMT) | Homovanillic acid (HVA) |

| This table summarizes the enzymatic pathway of dopamine metabolism to this compound and its subsequent product. wikipedia.orghmdb.ca |

The kidney possesses an independent and localized dopaminergic system that plays a crucial role in regulating fluid homeostasis and blood pressure. nih.gov Within this system, dopamine is synthesized in the proximal tubular cells and exerts its effects locally. The metabolism of this renal dopamine is a key biochemical aspect of its function, and this compound is a significant product of this process. nih.gov

After its synthesis, intrarenal dopamine can be degraded through two primary enzymatic pathways. One of these pathways involves deamination by monoamine oxidase (MAO) to form this compound. nih.gov The other pathway involves methylation by catechol-O-methyl transferase (COMT) to form 3-methoxytyramine. nih.gov

The production of this compound within the kidney is therefore an integral part of the biochemical cycle of renal dopamine. It represents a major catabolic route that helps to terminate the local signaling actions of dopamine. The urinary excretion of dopamine metabolites, including this compound, serves as an indicator of the activity of the renal dopaminergic system. hmdb.ca The balance between dopamine synthesis and its degradation into metabolites like this compound is essential for maintaining the proper natriuretic and anti-hypertensive tone regulated by this system. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of DOPAC, enabling its separation from other neurochemicals and metabolites.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying electroactive compounds like DOPAC. mdpi.comnih.govamuzainc.com This technique is particularly well-suited for the analysis of neurotransmitters and their metabolites in biological samples obtained via methods like intracerebral microdialysis. mdpi.comnih.gov The principle of HPLC-ECD involves the separation of the analyte on a chromatographic column, typically a reverse-phase C18 column, followed by its detection at an electrode set at a specific potential. nih.govnih.govnih.gov DOPAC, being an easily oxidizable molecule, is readily detected by this method. amuzainc.com

The electrochemical detector, often equipped with a glassy carbon electrode, provides simplicity and high sensitivity. mdpi.comnih.gov The applied potential is a critical parameter; it must be high enough to oxidize DOPAC but low enough to avoid interference from other compounds, thus ensuring selectivity. amuzainc.com For instance, a reversed-phase HPLC assay coupled with electrochemical detection was developed for the simultaneous measurement of norepinephrine, epinephrine, dopamine (B1211576), and DOPAC in plasma. nih.gov This method set the potential of the guard cell at +650 mV, the first electrode of the analytical cell at +100 mV, and the second at +350 mV, achieving a minimum detection limit of less than 10 pg for the analyte. nih.gov The sensitivity of ECD can be up to 100 times higher than that of a standard UV detector for catecholamines and their metabolites. jasco-global.com

Research has demonstrated the successful application of HPLC-ECD for the simultaneous determination of DOPAC and other monoamine neurotransmitters and metabolites in various biological samples, including infant urine and mouse brain homogenates. nih.govnih.gov The method's speed and selectivity often allow for direct analysis without complex derivatization steps. mdpi.comnih.gov

Table 1: HPLC-ECD Parameters for (3,4-Dihydroxyphenyl)acetate Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | nih.govnih.gov |

| Mobile Phase | Citrate or acetate (B1210297) buffer with an organic modifier (e.g., methanol) | nih.govnih.gov |

| Detection | Electrochemical Detector (ECD) with glassy carbon electrode | mdpi.comnih.gov |

| Applied Potential | Optimized for selective oxidation of DOPAC (e.g., +350 mV to +650 mV) | nih.gov |

| Detection Limit | < 10 pg | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of DOPAC in complex biological matrices such as brain tissue, plasma, and cerebrospinal fluid. plos.orgescholarship.orgnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov

For DOPAC analysis, which contains a carboxyl group, electrospray ionization (ESI) in the negative ion mode is often employed as it facilitates deprotonation. escholarship.orgresearchgate.net The analysis is typically performed using multiple reaction monitoring (MRM), which involves selecting the precursor ion of DOPAC and a specific product ion generated through collision-induced dissociation. nih.govresearchgate.net This highly selective monitoring significantly reduces background noise and enhances quantification accuracy. For example, in one method, the transition monitored for DOPAC was m/z 167.05 → 123.10. escholarship.org

LC-MS/MS methods have been developed for the simultaneous determination of multiple neurotransmitters and their metabolites. nih.govsci-hub.box One such UPLC-MS/MS method allows for the analysis of DOPAC along with glutamate (B1630785), GABA, choline, acetylcholine, dopamine, 5-HIAA, serotonin, and homovanillic acid (HVA) in a single chromatographic run of less than 8 minutes. sci-hub.box Due to the inherent instability of some metabolites, derivatization techniques may be employed to stabilize the analyte and improve its chromatographic behavior and ionization efficiency. nih.gov The sensitivity of these methods allows for the detection of low concentrations, with lower limits of quantification reported in the low ng/mL range. nih.gov

Table 2: LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Separation | Ultra-High Performance Liquid Chromatography (UPLC) | sci-hub.boxnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for DOPAC | escholarship.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor Ion (m/z) | 167.05 | escholarship.org |

| Product Ion (m/z) | 123.10 | escholarship.org |

| Application | Quantification in brain tissue, plasma, cerebrospinal fluid | plos.orgescholarship.orgnih.gov |

Mass fragmentography, a technique based on gas chromatography-mass spectrometry (GC-MS), has been historically used for the determination of DOPAC and other dopamine metabolites in biological fluids like urine and in brain tissue. nih.govsigmaaldrich.com This method involves monitoring specific fragment ions of the analyte of interest, providing a high degree of selectivity and sensitivity. nih.govoup.com

In the analysis of DOPAC, the compound is typically derivatized to increase its volatility for gas chromatography. acs.org The mass spectrometer is then set to selectively detect characteristic fragment ions of the derivatized DOPAC. The use of stable isotopically labeled internal standards, such as deuterated analogs of the metabolites, is a key feature of this method, allowing for accurate quantification by correcting for variations during sample preparation and analysis. nih.govoup.com

A mass-fragmentographic method was described for the determination of DOPAC, vanillactic acid, 3-methoxy-4-hydroxyphenylethanol, and 3,4-dihydroxyphenylethanol in urine, utilizing deuterated internal standards. nih.gov This approach was noted for being fast, reproducible, sensitive, and selective, without requiring extensive clean-up procedures. nih.gov It has been successfully applied to determine normal excretion values and to study patients with various conditions affecting dopamine metabolism. nih.govoup.com

Advanced Mass Spectrometry for Comprehensive Profiling

Advanced mass spectrometry techniques offer powerful tools for the detailed analysis and spatial mapping of DOPAC and related compounds within biological systems.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar molecules like DOPAC, often coupled with liquid chromatography (LC-MS). nih.govupce.cz It allows for the detection of the intact molecular ion, providing crucial information about the compound's molecular weight. mzcloud.orgin2p3.fr For DOPAC, which has a molecular formula of C8H8O4 and a monoisotopic molecular weight of 168.042258744, ESI-MS can detect its deprotonated molecule [M-H]⁻ at m/z 167 in negative ion mode or its protonated molecule [M+H]⁺ at m/z 169 in positive ion mode. in2p3.frfoodb.ca

The choice of ionization mode can depend on the specific analytical goals and the other compounds being analyzed simultaneously. escholarship.org Tandem mass spectrometry (MS/MS) experiments following ESI can provide structural information by fragmenting the molecular ion. For the deprotonated DOPAC ion, characteristic fragment ions are observed, which aids in its unambiguous identification. researchgate.net The fragmentation pattern of the protonated dopamine ion, a precursor to DOPAC, has been shown to yield product ions at m/z 137, 119, and 91. nih.govmdpi.com Infrared ion spectroscopy coupled with ESI-MS has also been used to distinguish DOPAC from its structural isomers based on their unique infrared spectra. nih.gov

Table 3: ESI-MS Characteristics for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H8O4 | mzcloud.orgwikipedia.org |

| Monoisotopic Molecular Weight | 168.0422 g/mol | foodb.ca |

| Negative Ion Mode (m/z) | [M-H]⁻ at 167 | in2p3.fr |

| Positive Ion Mode (m/z) | [M+H]⁺ at 169 | uc.pt |

| Key Application | Molecular ion detection and structural confirmation with MS/MS | nih.govresearchgate.net |

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including DOPAC, directly in tissue sections without the need for labels. nih.govscispace.comnih.gov This provides invaluable information on the localization of neurotransmitter metabolism within specific brain regions. scilifelab.semdpi.com Matrix-assisted laser desorption/ionization (MALDI) is a common MSI technique used for this purpose. scispace.comnih.govspringernature.com

In a typical MALDI-MSI experiment, a tissue section is coated with a matrix that absorbs energy from a laser. The laser desorbs and ionizes molecules from the tissue, and their mass-to-charge ratio is measured. By scanning the laser across the entire tissue section, a molecular map or image is generated for each detected analyte. nih.govspringernature.com

Advances in MSI, including the use of high-resolution mass spectrometers, have improved the ability to distinguish endogenous analytes like DOPAC from matrix-derived peaks, allowing for unambiguous molecular distribution mapping. scispace.com On-tissue chemical derivatization techniques have also been developed to enhance the detection of neurotransmitters and their metabolites that are otherwise difficult to analyze by MSI. springernature.comacs.org For example, MALDI-MSI has been used to comprehensively map monoaminergic changes in the brains of nonhuman primate models of Parkinson's disease, visualizing the distribution of DA and its metabolites, including DOPAC. nih.gov This revealed the highest abundance of DOPAC in areas such as the putamen and caudate nucleus. nih.gov

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for the detailed structural and electronic analysis of this compound, providing insights into its atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound by providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (3,4-Dihydroxyphenyl)acetic acid, the protonated form of the titular compound, exhibits characteristic signals for the aromatic and methylene protons. In an aqueous solution (D₂O), the aromatic protons on the catechol ring appear as distinct multiplets, while the methylene protons adjacent to the carboxylic acid group present as a singlet. The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern of the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule, including the carboxyl, methylene, and aromatic carbons. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the complete assignment of the carbon skeleton. Detailed spectral data from experimental studies are presented in the tables below .

Interactive Data Table: ¹H NMR Spectral Data of (3,4-Dihydroxyphenyl)acetic acid in D₂O

| Atom | Chemical Shift (δ) in ppm |

| H-2 | 6.854 |

| H-5 | 6.808 |

| H-6 | 6.703 |

| CH₂ | 3.388 |

Interactive Data Table: ¹³C NMR Spectral Data of (3,4-Dihydroxyphenyl)acetic acid in D₂O

| Atom | Chemical Shift (δ) in ppm |

| C-1 | 124.20 |

| C-2 | 118.95 |

| C-3 | 146.50 |

| C-4 | 145.03 |

| C-5 | 119.63 |

| C-6 | 132.86 |

| CH₂ | 46.38 |

| C=O | 184.09 |

Vibrational spectroscopy, including FT-IR and FT-Raman, offers valuable insights into the functional groups and molecular vibrations of this compound. These techniques are based on the absorption or scattering of infrared radiation by the molecule, corresponding to specific vibrational modes.

The FT-IR spectrum of (3,4-Dihydroxyphenyl)acetic acid displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the high-frequency region is indicative of the O-H stretching vibrations of the phenolic hydroxyl and carboxylic acid groups. The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band, while C-H stretching vibrations of the aromatic ring and the methylene group appear at their expected frequencies. The fingerprint region of the spectrum contains a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which is unique to its structure nist.gov.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and is less susceptible to interference from water, making it suitable for studying samples in aqueous media. The combined use of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule nih.gov.

Interactive Data Table: Characteristic Vibrational Frequencies for (3,4-Dihydroxyphenyl)acetic acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Phenolic & Carboxylic) | 3500 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methylene) | 2960 - 2850 |

| C=O Stretch (Carboxylic Acid) | 1720 - 1700 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Phenolic) | 1260 - 1180 |

| O-H Bend (Phenolic) | 1410 - 1310 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of (3,4-Dihydroxyphenyl)acetic acid in a polar solvent like methanol is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. For the closely related compound, 3,4-dihydroxybenzoic acid, absorption maxima are observed around 206 nm, 218 nm, and 294 nm sielc.com. These absorptions are attributed to π → π* electronic transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the ionization of the phenolic and carboxylic acid groups.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~210 | Methanol |

| π → π | ~295 | Methanol |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of the structural and electronic properties of this compound at the atomic level, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule nih.gov. Mulliken population analysis, another output of DFT calculations, can reveal the distribution of electronic charge among the atoms, identifying nucleophilic and electrophilic centers within the molecule nih.gov.

Interactive Data Table: Key Parameters Obtainable from DFT Calculations for this compound

| Parameter | Significance |

| Optimized Bond Lengths (Å) | Provides the most stable arrangement of atoms. |

| Optimized Bond Angles (°) | Defines the three-dimensional shape of the molecule. |

| HOMO Energy (eV) | Represents the ability to donate an electron. |

| LUMO Energy (eV) | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability. |

| Mulliken Atomic Charges | Shows the partial charge distribution on each atom. |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a valuable tool for predicting their antioxidant activity and guiding the design of new, more potent analogues.

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the experimentally determined antioxidant activity mdpi.comnih.gov.

For phenolic compounds like the derivatives of this compound, key descriptors influencing antioxidant activity often include the presence and position of hydroxyl groups, which are crucial for radical scavenging. For instance, the presence of two or more hydroxyl groups in an ortho or para position to each other has been identified as a key factor for high antioxidant activity researchgate.net. A QSAR model can quantify the contribution of such structural features, allowing for the prediction of the antioxidant potential of novel derivatives before their synthesis and experimental testing mdpi.comresearchgate.net.

Interactive Data Table: Example of Descriptors Used in QSAR Models for Phenolic Antioxidants

| Descriptor Type | Example Descriptor | Relevance to Antioxidant Activity |

| Electronic | HOMO Energy | Relates to the ease of electron donation to neutralize free radicals. |

| Topological | Number of Hydroxyl Groups | Directly involved in the hydrogen atom transfer mechanism of radical scavenging. |

| Physicochemical | LogP | Influences the compound's ability to partition into different biological compartments. |

| Structural | Presence of ortho-dihydroxy (catechol) moiety | Enhances radical scavenging ability and metal-chelating properties. |

Research on Chemical Derivatives and Analogs of 3,4 Dihydroxyphenyl Acetate

Synthesis and Characterization of Novel Derivatives (e.g., Esters, Amides)

The synthesis of novel derivatives of (3,4-Dihydroxyphenyl)acetate, also known as hydroxytyrosol (B1673988) carboxylic acid (HTyrCA), primarily focuses on creating more lipophilic versions of the parent compound. This is often achieved through the esterification of its carboxylic acid group or, less commonly, through the formation of amides. These modifications aim to improve the compound's solubility in nonpolar environments like bulk oils and lipids. nih.govmdpi.com

Several synthetic strategies have been employed to produce these derivatives:

Fischer Esterification : This method involves reacting (3,4-Dihydroxyphenyl)acetic acid with various alcohols in the presence of an acid catalyst. For instance, novel hydroxyalkyl esters have been synthesized by reacting the acid with α,ω-diols of varying chain lengths (from 2 to 8 carbon atoms) using sulfuric acid as a catalyst, achieving yields between 60% and 96%. nih.gov Similarly, C8, C10, and C12 esters have been created using 1-octanol, 1-decanol, and 1-dodecanol (B7769020) with a sulfuric acid catalyst. mdpi.com

Enzyme and Solid Acid Catalysis : To create esters of methanol, butanol, and hexanol, researchers have utilized the solid acid catalyst Amberlyst-15 for both esterification and transesterification reactions, with conversions reaching up to 81.1%. nih.gov

Mitsunobu Reaction : This reaction has been used to synthesize more complex diesters, such as butyl diarylacetates, from hydroxyalkyl ester intermediates. This approach allows for the linking of two phenolic moieties to increase lipophilicity. nih.gov

Multi-step Synthesis for Complex Analogs : More complex hybrid molecules have also been developed. For example, novel 3,4-dihydroxyphenyl-thiazole-coumarin compounds were synthesized through a multi-step process involving the condensation of various intermediates with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com

The characterization and confirmation of the structure of these newly synthesized derivatives are accomplished using a suite of standard analytical techniques, including:

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Proton Nuclear Magnetic Resonance (¹H-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) mdpi.comresearchgate.net

| Synthesis Method | Reactants | Catalyst | Derivative Type | Yield | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | (3,4-Dihydroxyphenyl)acetic acid, α,ω-diols | Sulfuric Acid | Hydroxyalkyl Esters | 60-96% | nih.gov |

| Esterification | (3,4-Dihydroxyphenyl)acetic acid, Methanol/Butanol/Hexanol | Amberlyst-15 | Alkyl Esters | 69-81% Conversion | nih.gov |

| Mitsunobu Reaction | Hydroxyalkyl esters, Hydroxyphenylacetic acids | DIAD, PPh₃ | Butyl Diarylacetates (Diesters) | 40-78% | nih.gov |

| Multi-step Condensation | Coumarin-3-yl-thiosemicarbazones, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone | - | Thiazole-Coumarin Hybrids | 34-99% | mdpi.com |

Structure-Activity Relationship Studies in In Vitro Assays

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a this compound analog influences its biological activity. For these compounds, research has primarily focused on their antioxidant properties. nih.gov

A key finding from these studies is the critical role of the 3,4-dihydroxyphenyl moiety , also known as the catechol group. This part of the molecule is a well-established pharmacophore responsible for potent antioxidant activity. mdpi.com The two adjacent hydroxyl groups are effective at donating hydrogen atoms to neutralize free radicals.

The primary structural modification investigated is the length and nature of the ester side chain . Studies consistently show that increasing the lipophilicity by adding longer alkyl chains to the ester group significantly impacts the derivative's efficacy, particularly in nonpolar or lipid-based systems. nih.gov

Influence of Lipophilicity : Lipophilic esters exhibit antioxidant activity that can be similar or even superior to the parent compound, especially in lipophilic environments. mdpi.com

Chain Length : The length of the acyl chain in the ester directly influences both its lipophilicity and its antioxidant efficacy. nih.gov For example, in a series of synthesized diesters, compounds that combined the catechol moiety with high lipophilicity proved to be the most potent antioxidants. researchgate.net

Other Structural Modifications : The introduction of other chemical groups can also modulate activity. In studies of (E)-3,4-dihydroxystyryl alkyl sulfones, analogs of this compound, a derivative featuring a cyclopentyl propyl group demonstrated prominent antioxidant activity. nih.gov

These SAR studies establish that while the catechol group provides the core antioxidant function, modifying the rest of the molecule, particularly through lipophilic esterification, can tailor the compound's effectiveness for specific environments, such as protecting oils from oxidation.

| Structural Feature | Effect on Activity | Assay/System | Reference |

|---|---|---|---|

| Catechol (3,4-dihydroxyphenyl) Moiety | Essential for potent antioxidant activity (pharmacophore) | General Antioxidant Assays | mdpi.com |

| Increased Alkyl Chain Length (Ester) | Increases lipophilicity and efficacy in oil systems | Bulk Fish Oil Stability | nih.gov |

| High Lipophilicity Combined with Catechol Group | Strongest antioxidant activity among tested diesters | DPPH and ABTS Assays | nih.govresearchgate.net |

| Cyclopentyl Propyl Sulfone Group | Prominent antioxidant activity in a neuroprotective model | H₂O₂-induced cell stress | nih.gov |

Biochemical Evaluation of Analog Activity (e.g., Antioxidant Efficacy in Model Systems, Enzyme Modulation)

The biochemical activity of this compound derivatives is predominantly evaluated through their antioxidant efficacy in various in vitro model systems. These assays measure the ability of the compounds to scavenge free radicals or inhibit oxidation through different mechanisms.

Commonly used antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This test measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation. nih.govnih.gov

Ferrous Ions (Fe²⁺) Chelation Assay : This assay evaluates the ability of a compound to bind to ferrous ions, which can otherwise catalyze oxidation reactions. Some novel thiazole-coumarin hybrid derivatives were tested using this method. mdpi.com

Rancimat Test : This method is used to assess the oxidative stability of oils and fats. The addition of this compound derivatives has been shown to protect bulk fish oil from oxidative degradation. nih.govnih.gov

Studies have shown that lipophilic esters of this compound can be highly effective antioxidants. For instance, some synthesized chalcone (B49325) fatty acid esters, which are structurally related, demonstrated higher antioxidant activity than the commonly used standard, ascorbic acid. nih.gov The methyl ester of 3,4-DHPA was found to reduce the total oxidation (TOTOX) value in fish oil by 36% over a 30-day period. nih.gov

Regarding enzyme modulation, the primary enzyme associated with the parent compound is 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which is involved in its degradation. wikipedia.orgnih.gov While the direct modulation of enzyme activity by these specific ester and amide derivatives is not extensively detailed in the literature, related phenolic compounds and flavonoids are known to interact with and inhibit various enzymes, such as glycogen (B147801) phosphorylase. uea.ac.uk This suggests a potential area for future investigation into the broader biochemical effects of these analogs beyond their antioxidant properties.

| Derivative/Analog | Assay/Model System | Finding | Reference |

|---|---|---|---|

| Hydroxyalkyl Esters and Diesters | DPPH and ABTS radical scavenging assays | Exhibited significant antioxidant activity, with TEAC values indicating high efficacy for some derivatives. | nih.gov |

| Methyl, Butyl, and Hexanol Esters | Oxidative stability in bulk fish oil (Rancimat) | Methyl ester reduced TOTOX value by 36% over 30 days, enhancing oxidative stability. | nih.gov |

| 3,4-dihydroxyphenyl-thiazole-coumarin Hybrids | Ferrous ions chelation assay | Demonstrated potential as antioxidants through multiple mechanisms, including metal chelation. | mdpi.com |

| Chalcone Fatty Acid Esters | DPPH radical scavenging assay | One derivative (5e) showed higher antioxidant activity (68.58%) than ascorbic acid at the same concentration. | nih.gov |

Derivatization Strategies for Analytical Enhancement

For accurate detection and quantification in biological or complex matrices, this compound often requires chemical derivatization prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ddtjournal.com Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. jfda-online.com

The main goals of derivatizing this compound are:

To Increase Volatility : For GC analysis, the polar hydroxyl and carboxylic acid groups make the parent compound non-volatile. Derivatization converts these groups into less polar, more volatile forms. sigmaaldrich.com

To Improve Chromatographic Properties : Derivatives can exhibit better peak shapes and separation on chromatographic columns. jfda-online.com

To Enhance Ionization Efficiency : For LC-MS/MS, derivatization can introduce a "chargeable" moiety to the molecule, which significantly improves its ionization efficiency in the mass spectrometer's source, leading to higher sensitivity. ddtjournal.com

The functional groups on this compound (two phenolic hydroxyls and one carboxylic acid) are the primary targets for derivatization. Common strategies include:

Silylation : This is a common technique for GC analysis where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Acylation/Alkylation : These methods can be used for both GC and LC-MS. Reagents react with the hydroxyl and carboxyl groups to form esters and ethers. Using reagents that contain halogens (e.g., pentafluorobenzyl bromide) can significantly enhance the response of an electron capture detector (ECD) in GC or improve ionization for MS. jfda-online.comlibretexts.org

Charge-Tagging : For LC-MS/MS, specific reagents can be used to introduce a permanently charged group or a group that is easily ionized (like a tertiary amine). For example, dansyl chloride reacts with phenols to introduce a dimethylamino group that enhances ionization and provides a characteristic product ion for sensitive detection. ddtjournal.com

These strategies are essential for overcoming the analytical challenges posed by the inherent chemical properties of this compound, enabling its reliable measurement at trace levels.

Ecological and Environmental Significance in Academic Research

Role in Microbial Ecology and Bioremediation

(3,4-Dihydroxyphenyl)acetate is central to the metabolic pathways of numerous bacteria, enabling them to utilize complex organic molecules as sources of carbon and energy. This metabolic capability is fundamental to the bioremediation of environments contaminated with aromatic compounds.

Soil bacteria are instrumental in the breakdown of plant-derived materials, such as flavonoids and other polyphenols, which results in the formation of this compound. scientificliterature.org For instance, it is a major microbial metabolite of quercetin (B1663063), one of the most abundant polyphenols in fruits and vegetables. scientificliterature.org The intestinal microbiota also degrades dietary procyanidins to produce this compound. nih.govresearchgate.net This highlights the compound's role as a common product of anaerobic fermentation of aromatic amino acids. nih.gov

Pseudomonas ovalis is a well-studied soil bacterium that demonstrates the capacity to degrade aromatic compounds via this compound. Research has led to the crystallization and characterization of 3,4-dihydroxyphenylacetate 2,3-oxygenase from this organism, an enzyme that cleaves the aromatic ring of the compound. nih.gov This enzymatic action is a critical step in the catabolic pathway that ultimately converts the aromatic substrate into intermediates of central metabolism, such as pyruvate (B1213749) and succinate. nih.govebi.ac.uk

The bioremediation potential extends to various other microbial species. Strains of Escherichia coli can catabolize 3- and 4-hydroxyphenylacetate (B1229458), using a pathway that proceeds through this compound as the substrate for benzene (B151609) ring fission. nih.govnih.gov Similarly, Bacillus brevis and Arthrobacter synephrinum possess dioxygenase enzymes that act on this compound, facilitating its degradation. nih.govnih.gov In marine environments, the bacterium Stappia sp. has been shown to biotransform this compound into novel brominated derivatives. koreascience.kr

| Microorganism | Key Enzyme | Metabolic Pathway Significance | Reference |

|---|---|---|---|

| Pseudomonas ovalis | 3,4-dihydroxyphenylacetate 2,3-oxygenase | Catalyzes the extradiol cleavage of the catechol ring, a key step in the degradation of aromatic compounds. | nih.gov |

| Escherichia coli (various strains) | 3,4-dihydroxyphenylacetate 2,3-dioxygenase | Degrades 3- and 4-hydroxyphenylacetate via the 3,4-dihydroxyphenylacetate pathway to produce pyruvate and succinate. | nih.govnih.gov |

| Bacillus brevis | 3,4-dihydroxyphenylacetate 2,3-dioxygenase (Manganese(II) dioxygenase) | Purified enzyme shows extradiol cleavage activity, contributing to catechol catabolism. | nih.gov |

| Arthrobacter synephrinum | 3,4-dihydroxyphenylacetate 2,3-dioxygenase | Oxidizes 3,4-dihydroxyphenylacetate to 2-hydroxy-5-carboxymethyl-muconate semialdehyde as part of synephrine (B1677852) degradation. | nih.gov |

| Stappia sp. (marine bacterium) | Not specified | Transforms (3,4-dihydroxyphenyl)acetic acid into new dibrominated metabolites. | koreascience.kr |

Occurrence and Fate in Natural Systems

This compound occurs in various natural systems, primarily as a product of microbial metabolism. Its presence is often transient due to its rapid uptake and degradation by other microorganisms. mdpi.com

In terrestrial ecosystems, it is a key intermediate in the decomposition of lignocellulosic material and other plant phenolics in soil. Its formation is a critical link in the carbon cycle, channeling carbon from complex biopolymers into the microbial food web. While it is a naturally occurring substance, its environmental concentrations are generally low due to efficient microbial consumption. researchgate.net

In aquatic environments, this compound can be introduced through the discharge of wastewater, as it is a metabolite of compounds found in personal care products and pharmaceuticals. nih.gov It is also a product of the degradation of natural organic matter. The fate of this compound in these systems is largely determined by the composition and activity of the native microbial communities, which can readily degrade it, preventing its accumulation. mdpi.com

The compound's role as a microbial metabolite of dietary polyphenols, such as those found in cocoa, wine, and fruits, also leads to its presence in animal and human waste, which can then enter the environment. nih.govresearchgate.netsciopen.com The rapid biological turnover of acetate (B1210297) and related compounds in marine environments underscores the importance of such molecules as a carbon and energy source for microbes. researchgate.net

Interaction with Environmental Microorganisms and Biogeochemical Cycles

The interaction of this compound with environmental microorganisms is a cornerstone of its ecological significance. As an intermediate in the degradation of a wide array of aromatic compounds, it is a pivotal component of the carbon cycle. researchgate.net Microorganisms that can metabolize this compound are widespread, indicating its importance as a readily available source of carbon.

The degradation of this compound by bacteria contributes to the process of mineralization, where complex organic matter is broken down into simpler inorganic molecules, such as carbon dioxide, which can then be utilized by primary producers. ebi.ac.uk This microbial activity is essential for nutrient cycling and maintaining the health of ecosystems. libretexts.orgdntb.gov.ua

Furthermore, the metabolism of this compound is linked to other biogeochemical cycles. For example, the enzymes involved in its degradation, dioxygenases, require molecular oxygen, thus linking the carbon cycle to the oxygen cycle. nih.govnih.gov The complete mineralization of this organic acid contributes to the pool of dissolved inorganic carbon in aquatic systems and CO2 in the atmosphere.

Plant-microbe interactions also influence the presence and cycling of this compound. Plants release a variety of organic compounds, including phenolics, into the rhizosphere, which can be metabolized by soil microbes into intermediates like this compound. ornl.gov This process shapes the composition and function of the root-associated microbiome. researchgate.net

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing (3,4-Dihydroxyphenyl)acetate and its derivatives?

- Methodology : The most common approach involves esterification of 3,4-dihydroxyphenylacetic acid (DOPAC) using alcohols (e.g., ethanol, propane-1,3-diol) under acidic catalysis (e.g., H₂SO₄). For example, ethyl 2-(3,4-dihydroxyphenyl)acetate is synthesized via refluxing DOPAC with ethanol and H₂SO₄, yielding ~85% product after neutralization . Derivatives like bis-esters (e.g., butane-1,4-diyl bis-DOPAC ester) are synthesized using diols, with yields ranging from 33% to 92% depending on the diol and deprotection method .

- Analytical Validation : NMR (¹H, ¹³C) and MS (ESI) are critical for structural confirmation. For instance, ¹H NMR of propane-1,3-diyl bis-DOPAC ester shows peaks at δ 6.8–6.6 (aromatic protons) and δ 4.2–4.0 (ester methylene), while MS confirms molecular ions (e.g., m/z 404.2 for C₂₀H₂₂NO₈⁻) .

Q. How is DOPAC detected and quantified in biological samples?

- Methods : High-performance liquid chromatography (HPLC) coupled with electrochemical or UV detection is standard. For example, DOPAC in microdialysates is quantified using HPLC-ECD with a detection limit of ~0.1 nM .

- Sample Preparation : Deproteinization via acid precipitation (e.g., 0.1 M HClO₄) followed by centrifugation and filtration ensures minimal matrix interference. Internal standards (e.g., deuterated DOPAC-d₅) improve accuracy .

Q. What are the primary biological roles of DOPAC in mammalian systems?

- Dopamine Metabolism : DOPAC is a major metabolite of dopamine, produced via monoamine oxidase (MAO)-catalyzed oxidation. Its levels in cerebrospinal fluid correlate with dopaminergic activity, making it a biomarker for Parkinson’s disease and schizophrenia .

- Antioxidant Activity : DOPAC scavenges reactive oxygen species (ROS) via its catechol moiety, with IC₅₀ values ~10 μM in in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DOPAC stability data under varying pH conditions?

- Experimental Design :

- Controlled Degradation Studies : Incubate DOPAC in buffers (pH 2–10) at 37°C, sampling at intervals (0–24 h). Quantify degradation via HPLC and compare kinetics.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., quinone derivatives at alkaline pH) and propose pathways .

Q. What strategies optimize the synthesis of DOPAC hydrazide–hydrazone derivatives for α-glucosidase inhibition studies?

- Synthetic Optimization :

- Hydrazide Formation : React DOPAC ethyl ester with hydrazine hydrate (80%) in ethanol (8 h reflux, 70–80% yield).

- Hydrazone Derivatization : Condense hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/acetic acid, yielding Schiff bases with IC₅₀ values < 50 μM against α-glucosidase .

- Validation : Molecular docking (e.g., AutoDock Vina) confirms binding to α-glucosidase active sites (ΔG ≈ -9.5 kcal/mol), correlating with in vitro inhibition .

Q. How do structural modifications of DOPAC (e.g., esterification, amidation) affect its pharmacokinetic and pharmacodynamic profiles?

- Case Study :

- Methodological Insight : Use Caco-2 cell monolayers to assess permeability and in silico tools (e.g., SwissADME) to predict ADME properties .

Data Contradiction Analysis

Q. Why do reported DOPAC concentrations in dietary sources (e.g., blueberries, grapes) vary across studies?

- Factors :

- Extraction Methods : Acidic methanol extraction recovers 15–20% more DOPAC than aqueous methods due to better polyphenol solubility .

- Plant Variability : Cultivar differences (e.g., Vaccinium alaskaense vs. Vitis labrusca) lead to 2–3-fold variations in DOPAC content .

- Resolution : Standardize extraction protocols (e.g., 70% methanol, 0.1% HCl) and use spike-and-recovery experiments with internal standards .

Safety and Handling

Q. What precautions are essential when handling DOPAC in oxidative environments?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。